

N-(3-Aminophenyl)-2-ethoxyacetamide chemical structure and synthesis

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Compound of Interest

N-(3-Aminophenyl)-2ethoxyacetamide

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An In-depth Technical Guide to N-(3-Aminophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **N-(3-Aminophenyl)-2-ethoxyacetamide** is not extensively available in public literature. This guide provides a scientifically inferred overview of its structure, properties, and a plausible synthesis route based on established chemical principles and data from closely related analogs.

Chemical Structure and Properties

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amide. Its structure consists of a benzene ring substituted with an amino group and an acetamido group, where the acetyl moiety is further substituted with an ethoxy group.

Chemical Structure:

Inferred Physicochemical Properties:

The following table summarizes the predicted properties of **N-(3-Aminophenyl)-2-ethoxyacetamide**, drawing comparisons with the known properties of its close analog, N-(3-Aminophenyl)acetamide.



Property	N-(3-Aminophenyl)-2- ethoxyacetamide (Predicted)	N-(3- Aminophenyl)acetamide (Known)[1][2]
Molecular Formula	C10H14N2O2	C8H10N2O
Molecular Weight	194.23 g/mol	150.18 g/mol [2]
Appearance	Likely a solid, possibly crystalline, ranging from offwhite to light brown.	Gray solid[1][2]
Melting Point	Predicted to be in a similar range to its analogs, likely between 70-100 °C.	86-88 °C[1]
Solubility	Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.	Soluble in water (1-5 g/100 mL at 24 °C)[1]
Hydrogen Bond Donors	2	2[1]
Hydrogen Bond Acceptors	3	2[1]
Rotatable Bond Count	4	1[1]

Plausible Synthesis Route

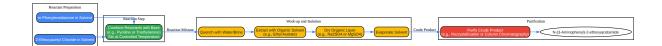
A likely and efficient method for the synthesis of **N-(3-Aminophenyl)-2-ethoxyacetamide** is the acylation of m-phenylenediamine with a suitable 2-ethoxyacetylating agent. A common and effective reagent for this purpose is 2-ethoxyacetyl chloride. The reaction involves the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. The use of a mild base is recommended to neutralize the HCl byproduct.

Overall Reaction:



m-Phenylenediamine + 2-Ethoxyacetyl chloride → **N-(3-Aminophenyl)-2-ethoxyacetamide** + HCl

A logical workflow for the synthesis is depicted in the diagram below.



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Caption: Proposed workflow for the synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide.

Hypothetical Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

- m-Phenylenediamine
- 2-Ethoxyacetyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine or Pyridine
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)



- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- · Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring.
- Acylation: Slowly add a solution of 2-ethoxyacetyl chloride (1.0 equivalent) in anhydrous
 DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench it by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Isolation:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:



Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(3-Aminophenyl)-2-ethoxyacetamide.

Characterization Data (Predicted)

The following table outlines the expected characterization data for the target compound.

Technique	Expected Results	
¹ H NMR	Signals corresponding to the ethoxy group (a triplet around 1.2 ppm and a quartet around 3.5 ppm), a singlet for the methylene group adjacent to the ether oxygen (around 4.0 ppm), aromatic protons (in the 6.5-7.5 ppm range), a broad singlet for the primary amine protons, and a singlet for the amide proton (downfield, >8.0 ppm).	
¹³ C NMR	Peaks for the ethoxy carbons, the methylene carbon, the carbonyl carbon (around 170 ppm), and aromatic carbons.	
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm ⁻¹), N-H stretching of the amide (around 3300 cm ⁻¹), C=O stretching of the amide (around 1650-168 cm ⁻¹), and C-O stretching of the ether (around 1100-1200 cm ⁻¹).	
Mass Spectrometry	A molecular ion peak [M]+ corresponding to the molecular weight of 194.23.	

Applications and Future Research

Derivatives of aminoacetanilides are valuable intermediates in the synthesis of various heterocyclic compounds and are utilized in the pharmaceutical and dye industries[3]. The introduction of an ethoxyacetamide group could modulate the physicochemical properties, such



as solubility and lipophilicity, which may be of interest in drug discovery for developing novel therapeutic agents. Further research would be required to explore the biological activities and potential applications of **N-(3-Aminophenyl)-2-ethoxyacetamide**.

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